(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride
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Overview
Description
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 5-methylpyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyridin-2-yl ethan-1-ol.
Amination: The hydroxyl group of the ethan-1-ol is converted to an amino group through a series of reactions, often involving the use of reagents such as ammonia or amines.
Chirality Induction: The (2S) configuration is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:
Catalytic Hydrogenation: To achieve selective reduction of intermediates.
Crystallization: For purification and isolation of the final product.
Automated Synthesis: Using robotic systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Imines: Formed through oxidation of the amino group.
Secondary Amines: Resulting from reduction reactions.
Alkylated Derivatives: Produced through substitution reactions.
Scientific Research Applications
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting the central nervous system.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride: Lacks the methyl group on the pyridine ring.
2-amino-2-(5-methylpyridin-2-yl)propan-1-ol dihydrochloride: Contains an additional methyl group on the ethan-1-ol backbone.
Uniqueness
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the 5-methylpyridin-2-yl substituent, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H14Cl2N2O |
---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-2-3-8(10-4-6)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1 |
InChI Key |
KIBPMUAIGMDYGQ-XCUBXKJBSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)[C@@H](CO)N.Cl.Cl |
Canonical SMILES |
CC1=CN=C(C=C1)C(CO)N.Cl.Cl |
Origin of Product |
United States |
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